DL-4-Chlorophenylalanine ethyl ester hydrochloride
Overview
Description
DL-4-Chlorophenylalanine ethyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine (PCPA), is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It has been found to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .
Molecular Structure Analysis
The molecular formula of DL-4-Chlorophenylalanine ethyl ester hydrochloride is C11H15Cl2NO2 . Its molecular weight is 264.15 . The linear formula is ClC6H4CH2CH(NH2)CO2C2H5·HCl .Physical And Chemical Properties Analysis
DL-4-Chlorophenylalanine ethyl ester hydrochloride is a solid substance . Its melting point is between 168-170 °C . It is sensitive and hygroscopic .Scientific Research Applications
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- Application Summary : DL-4-Chlorophenylalanine ethyl ester hydrochloride has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . This is often done to study the role of serotonin in various physiological and behavioral processes.
- Results or Outcomes : The administration of DL-4-Chlorophenylalanine ethyl ester hydrochloride results in a depletion of 5-HT in the rats, which can lead to observable changes in behavior and physiology .
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- Application Summary : DL-4-Chlorophenylalanine ethyl ester hydrochloride has been used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid . This is done to study the genetics and biochemistry of this bacterium.
- Results or Outcomes : The successful transformation of the bacteria can be confirmed by their survival in the culture medium containing DL-4-Chlorophenylalanine ethyl ester hydrochloride .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQIKGOQYNZYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-4-Chlorophenylalanine ethyl ester hydrochloride | |
CAS RN |
52031-05-7 | |
Record name | Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52031-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-DL-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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